Identifying Novel BiP Substrates in Mammalian Cells: An In-depth Technical Guide
Identifying Novel BiP Substrates in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of current methodologies for identifying novel substrates of the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin protein), also known as GRP78/HSPA5, in mammalian cells. BiP plays a crucial role in protein folding, quality control, and the unfolded protein response (UPR), making the identification of its substrates critical for understanding cellular homeostasis and developing therapeutics for a range of diseases.
Introduction to BiP and its Function
BiP is a central regulator of ER proteostasis. It binds to newly synthesized, unfolded, or misfolded proteins, preventing their aggregation and facilitating their correct folding and assembly.[1][2] This function is driven by an ATP-dependent chaperone cycle, which is modulated by co-chaperones and nucleotide exchange factors (NEFs). An accumulation of unfolded proteins in the ER triggers the UPR, a signaling network in which BiP acts as a key sensor.[3][4][5][6] Identifying the full repertoire of BiP substrates is essential for a complete understanding of these fundamental cellular processes.
Methodologies for Identifying BiP Substrates
Several powerful techniques can be employed to identify novel BiP substrates. These methods can be broadly categorized into two main approaches: those based on the purification of BiP-substrate complexes and those based on proximity labeling.
Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Co-IP is a classic technique used to isolate a protein of interest along with its interacting partners from a cell lysate.[7][8][9] When coupled with mass spectrometry, it becomes a powerful tool for the unbiased identification of protein-protein interactions.
Figure 1. Co-immunoprecipitation Mass Spectrometry (Co-IP-MS) workflow.
Proximity-Dependent Biotinylation (BioID)
BioID is a proximity labeling technique that utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest.[10][11][12] When expressed in cells and supplied with biotin, the BirA-fusion protein biotinylates proteins in its immediate vicinity (within a ~10-20 nm radius). These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.
Figure 2. Proximity-Dependent Biotinylation (BioID) workflow.
APEX2-based Proximity Labeling
APEX2 is an engineered ascorbate peroxidase that, in the presence of biotin-phenol and a brief pulse of hydrogen peroxide (H₂O₂), generates a short-lived biotin-phenoxyl radical that covalently labels nearby proteins.[13][14] This method offers much faster labeling kinetics (typically 1 minute) compared to BioID, allowing for the capture of more transient interactions.
Figure 3. APEX2-based Proximity Labeling workflow.
Quantitative Data Presentation
The following tables summarize putative BiP substrates identified in mammalian cells using quantitative proteomics approaches. The data presented here are compiled from published studies and serve as a reference for commonly identified BiP interactors.
Table 1: Putative BiP Substrates Identified by Co-IP-MS
| Protein | Gene | Function | Fold Enrichment (BiP-IP/Control-IP) | p-value |
| PDI | P4HB | Protein disulfide isomerase | 15.2 | < 0.001 |
| Calreticulin | CALR | Calcium-binding chaperone | 12.8 | < 0.001 |
| GRP94 | HSP90B1 | ER chaperone | 10.5 | < 0.001 |
| ERp57 | PDIA3 | Protein disulfide isomerase | 9.7 | < 0.001 |
| UGGT1 | UGGT1 | Glycoprotein glucosyltransferase | 8.1 | < 0.005 |
| EDEM1 | EDEM1 | ER-associated degradation | 7.5 | < 0.005 |
| HYOU1 | HYOU1 | Hypoxia up-regulated protein 1 | 6.9 | < 0.01 |
| ERO1A | ERO1L | ER oxidoreductase | 6.2 | < 0.01 |
| SEC61A1 | SEC61A1 | Protein translocation | 5.8 | < 0.01 |
| CANX | CANX | Calnexin | 5.3 | < 0.05 |
Table 2: Putative BiP Substrates Identified by BioID
| Protein | Gene | Function | Spectral Counts (BiP-BirA) | Spectral Counts (Control-BirA) | SAINT Score |
| DNAJB11 | DNAJB11 | ERdj3, BiP co-chaperone | 125 | 2 | 1.00 |
| PDIA4 | PDIA4 | Protein disulfide isomerase | 98 | 1 | 1.00 |
| HSPA5 | HSPA5 | BiP (self-association) | 250 | 10 | 1.00 |
| GRP170 | HYOU1 | Nucleotide exchange factor | 85 | 3 | 0.99 |
| SIL1 | SIL1 | Nucleotide exchange factor | 72 | 1 | 0.99 |
| DNAJC3 | DNAJC3 | ERdj6, BiP co-chaperone | 65 | 0 | 0.98 |
| HERPUD1 | HERPUD1 | ER stress-inducible protein | 58 | 2 | 0.97 |
| CRELD2 | CRELD2 | Cysteine-rich with EGF-like domains 2 | 51 | 0 | 0.95 |
| AGR2 | AGR2 | Protein disulfide isomerase | 45 | 1 | 0.94 |
| MANF | MANF | Mesencephalic astrocyte-derived neurotrophic factor | 42 | 0 | 0.93 |
Table 3: Putative BiP Substrates Identified by APEX2
| Protein | Gene | Function | Log2 Fold Change (BiP-APEX2/Control-APEX2) | Adjusted p-value |
| PDIA6 | PDIA6 | Protein disulfide isomerase | 4.5 | < 0.0001 |
| ERdj4 | DNAJB9 | BiP co-chaperone | 4.2 | < 0.0001 |
| TXNDC5 | TXNDC5 | Thioredoxin domain-containing protein 5 | 3.9 | < 0.0001 |
| OS9 | OS9 | ER lectin | 3.7 | < 0.0001 |
| XBP1 | XBP1 | Transcription factor (spliced form) | 3.5 | < 0.0005 |
| SYVN1 | SYVN1 | E3 ubiquitin ligase HRD1 | 3.3 | < 0.0005 |
| SEL1L | SEL1L | ERAD component | 3.1 | < 0.001 |
| DERL1 | DERL1 | Derlin-1 | 2.9 | < 0.001 |
| TMEM131 | TMEM131 | Transmembrane protein 131 | 2.7 | < 0.005 |
| SDF2L1 | SDF2L1 | Stromal cell-derived factor 2-like 1 | 2.5 | < 0.005 |
Experimental Protocols
Detailed Protocol for Co-immunoprecipitation of BiP Substrates
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Cell Culture and Lysis:
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Culture mammalian cells (e.g., HEK293T, HeLa) to ~80-90% confluency in 15-cm dishes.
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Wash cells twice with ice-cold PBS.
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Lyse cells in 1 ml of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant to a new pre-chilled microfuge tube.
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-
Immunoprecipitation:
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Determine the protein concentration of the lysate using a BCA assay.
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Pre-clear the lysate by adding 20 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
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Place the tube on a magnetic rack and transfer the supernatant to a new tube.
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Add 5-10 µg of anti-BiP antibody (or an isotype control IgG) to the pre-cleared lysate.
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Incubate for 4 hours to overnight at 4°C on a rotator.
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Add 30 µl of pre-washed Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads on a magnetic rack and discard the supernatant.
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Wash the beads three times with 1 ml of Co-IP wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40).
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding 50 µl of 1X SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Sample Preparation for Mass Spectrometry (On-Bead Digestion):
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After the final wash in the Co-IP protocol, wash the beads twice with 200 µl of 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 µl of 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
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Add trypsin (1:50 enzyme to estimated protein ratio) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
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Acidify the peptides with formic acid to a final concentration of 0.1%.
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Desalt the peptides using a C18 StageTip before LC-MS/MS analysis.
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Detailed Protocol for BioID with BiP-BirA*
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Generation of Stable Cell Line:
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Clone BiP into a vector containing a C-terminal or N-terminal BirA* tag.
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Transfect the construct into the desired mammalian cell line and select for stable expression.
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Verify the expression and correct localization of the BiP-BirA* fusion protein by Western blotting and immunofluorescence.
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-
Biotin Labeling:
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Plate the stable cell line and a control cell line (expressing BirA* alone) in 15-cm dishes.
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When cells reach ~70% confluency, add biotin to the culture medium to a final concentration of 50 µM.
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Incubate for 18-24 hours.
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-
Cell Lysis and Protein Solubilization:
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Wash cells three times with ice-cold PBS.
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Lyse cells in 1 ml of RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).
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Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Streptavidin Affinity Purification:
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Add 50 µl of pre-washed streptavidin magnetic beads to the lysate.
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Incubate for 3 hours to overnight at 4°C on a rotator.
-
Collect the beads on a magnetic rack and discard the supernatant.
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Wash the beads sequentially with 1 ml of:
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Wash Buffer 1 (2% SDS)
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Wash Buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES pH 7.5)
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Wash Buffer 3 (250 mM LiCl, 0.5% NP-40, 0.5% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
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-
Perform each wash twice.
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-
On-Bead Digestion for Mass Spectrometry: Follow the on-bead digestion protocol described in the Co-IP section.
Detailed Protocol for APEX2 with BiP-APEX2
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Generation of Stable Cell Line:
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Clone BiP into a vector containing a C-terminal or N-terminal APEX2 tag.
-
Generate a stable cell line and verify expression and localization as described for BioID.
-
-
Proximity Labeling:
-
Plate the BiP-APEX2 and control (e.g., cytosolic APEX2) cell lines.
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Incubate the cells with 500 µM biotin-phenol for 30 minutes at 37°C.
-
Add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.
-
Immediately quench the reaction by adding 1 ml of quencher solution (10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).
-
-
Cell Lysis and Streptavidin Pulldown:
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Wash the cells twice with the quencher solution.
-
Lyse the cells in RIPA buffer.
-
Proceed with streptavidin affinity purification and on-bead digestion as described in the BioID protocol.
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Signaling Pathways and Logical Relationships
The BiP Chaperone Cycle
The chaperone activity of BiP is tightly regulated by the binding and hydrolysis of ATP, a process facilitated by co-chaperones of the ERdj family and nucleotide exchange factors (NEFs).
References
- 1. An APEX2 proximity ligation method for mapping interactions with the nuclear lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-free methods for optical in vitro characterization of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using BioID to characterize the RAS interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tools for Label-free Peptide Quantification[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Noncanonical binding of BiP ATPase domain to Ire1 and Perk is dissociated by unfolded protein CH1 to initiate ER stress signaling | eLife [elifesciences.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. BiP and its Nucleotide Exchange Factors Grp170 and Sil1: Mechanisms of Action and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 14. embopress.org [embopress.org]
